![molecular formula C20H13FN2O3 B5669633 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5669633.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzoxazole derivatives and related benzamide compounds typically involves condensation reactions, coupling of different functional groups, and specific substitutions to introduce fluorine atoms or other substituents into the molecule. For example, the synthesis of related benzamide derivatives has been reported through condensation of aromatic aldehydes with specific amides or sulfonamides in the presence of sodium ethanolate or other bases, leading to the formation of compounds with potential antibacterial activities (Patel & Dhameliya, 2010). Another approach involves the synthesis of fluorobenzamides through reactions that include nucleophilic substitution and coupling under specific conditions to introduce the fluorine atom and achieve the desired structural configuration (Desai, Rajpara, & Joshi, 2013).
Molecular Structure Analysis
The molecular structure of benzoxazole and benzamide derivatives is characterized by the presence of aromatic rings, heterocycles, and substituents such as fluorine atoms, which can significantly influence the molecule's electronic configuration, conformation, and overall reactivity. Structural characterization techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these compounds' molecular structures, revealing details such as bond lengths, angles, and conformations (Yang et al., 2005).
Chemical Reactions and Properties
Benzoxazole and benzamide compounds participate in various chemical reactions, including condensation, nucleophilic substitution, and Fries rearrangement, which can be used to modify the molecule's structure or introduce new functional groups. These reactions are often influenced by the presence of specific substituents, such as fluorine atoms, which can affect the molecule's reactivity and the outcome of these reactions (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of benzoxazole and benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like crystallography and thermal analysis. The solubility of these compounds in different solvents and their melting points can provide insights into their potential uses and handling requirements (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties of N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide and related compounds, such as reactivity, stability, and potential biological activities, are influenced by their structural features. These properties can be explored through various chemical and biological assays to assess their reactivity under different conditions, stability over time, and potential as biologically active compounds. The introduction of fluorine atoms, in particular, can enhance the compound's biological activity and stability, making it a subject of interest in medicinal chemistry (Mortimer et al., 2006).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAGLLQPIHHRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.